molecular formula C11H24O4Si B103185 Ethyl 4-(diethoxymethylsilyl)butyrate CAS No. 16068-01-2

Ethyl 4-(diethoxymethylsilyl)butyrate

Cat. No. B103185
CAS RN: 16068-01-2
M. Wt: 248.39 g/mol
InChI Key: FIGZGLJPBRPYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethoxymethylsilyl)butyrate, also known as EDMSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of butyric acid and contains a silicon atom, making it a valuable tool in various research fields.

Mechanism Of Action

Ethyl 4-(diethoxymethylsilyl)butyrate is a prodrug that is metabolized in vivo to release butyric acid and diethoxymethylsilane. Butyric acid is a short-chain fatty acid that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Diethoxymethylsilane is a lipophilic compound that can cross the blood-brain barrier and has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 4-(diethoxymethylsilyl)butyrate has been shown to have various biochemical and physiological effects. Butyric acid, which is released upon metabolism of Ethyl 4-(diethoxymethylsilyl)butyrate, has been shown to regulate gene expression through the inhibition of histone deacetylases. This leads to the upregulation of various genes, including those involved in cell differentiation and apoptosis. Butyric acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Ethyl 4-(diethoxymethylsilyl)butyrate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also a lipophilic compound that can penetrate cell membranes, making it a valuable tool in drug delivery systems. However, Ethyl 4-(diethoxymethylsilyl)butyrate has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in vivo, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for Ethyl 4-(diethoxymethylsilyl)butyrate research. One area of interest is the development of Ethyl 4-(diethoxymethylsilyl)butyrate-based drug delivery systems. Ethyl 4-(diethoxymethylsilyl)butyrate has been shown to be an effective prodrug for the delivery of butyric acid, and further research in this area could lead to the development of new therapies for various diseases. Another area of interest is the synthesis of Ethyl 4-(diethoxymethylsilyl)butyrate derivatives with improved solubility and stability. This could lead to the development of new compounds with enhanced biological activity. Finally, further research is needed to fully understand the mechanism of action of Ethyl 4-(diethoxymethylsilyl)butyrate and its metabolites, which could lead to new insights into the biological activities of butyric acid and diethoxymethylsilane.

Synthesis Methods

Ethyl 4-(diethoxymethylsilyl)butyrate is synthesized through a multi-step process that involves the reaction of butyric acid with triethoxysilane, followed by the addition of ethyl chloroformate. The resulting product is purified using column chromatography, and the final compound is obtained in a yield of around 60%. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of Ethyl 4-(diethoxymethylsilyl)butyrate.

Scientific Research Applications

Ethyl 4-(diethoxymethylsilyl)butyrate has been widely used in scientific research due to its unique properties. It is a lipophilic compound that can penetrate cell membranes, making it a valuable tool in drug delivery systems. It has also been used as a precursor for the synthesis of other compounds, such as silyl esters and silyl ethers. In addition, Ethyl 4-(diethoxymethylsilyl)butyrate has been used as a reagent in organic synthesis, such as the protection of carboxylic acids.

properties

CAS RN

16068-01-2

Product Name

Ethyl 4-(diethoxymethylsilyl)butyrate

Molecular Formula

C11H24O4Si

Molecular Weight

248.39 g/mol

IUPAC Name

ethyl 4-[diethoxy(methyl)silyl]butanoate

InChI

InChI=1S/C11H24O4Si/c1-5-13-11(12)9-8-10-16(4,14-6-2)15-7-3/h5-10H2,1-4H3

InChI Key

FIGZGLJPBRPYCC-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC[Si](C)(OCC)OCC

Canonical SMILES

CCOC(=O)CCC[Si](C)(OCC)OCC

synonyms

4-[Diethoxy(methyl)silyl]butyric acid ethyl ester

Origin of Product

United States

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